4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 3,4-dimethylbenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the final pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dimethoxyphenethylamine
- 1,4-Dimethylbenzene
Uniqueness
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific arrangement of chlorine and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H21Cl3N2 |
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Molecular Weight |
455.8 g/mol |
IUPAC Name |
4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C25H21Cl3N2/c1-14-5-7-18(11-16(14)3)24-23(28)25(19-8-6-15(2)17(4)12-19)30(29-24)20-9-10-21(26)22(27)13-20/h5-13H,1-4H3 |
InChI Key |
DWGKPGAACRVVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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